MM41

Description

BenchChem offers high-quality MM41 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MM41 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C44H66N10O6 |

|---|---|

Poids moléculaire |

831.1 g/mol |

Nom IUPAC |

14-hydroxy-3-[3-(4-methylpiperazin-1-yl)propylamino]-10-[3-(4-methylpiperazin-1-yl)propylimino]-6,13-bis(3-morpholin-4-ylpropyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |

InChI |

InChI=1S/C44H66N10O6/c1-47-15-19-49(20-16-47)9-3-7-45-35-31-33-38-37-34(42(56)53(43(57)39(35)37)13-5-11-51-23-27-59-28-24-51)32-36(46-8-4-10-50-21-17-48(2)18-22-50)40(38)44(58)54(41(33)55)14-6-12-52-25-29-60-30-26-52/h31-32,45,55H,3-30H2,1-2H3 |

Clé InChI |

KOQWCTULEQQTBE-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)CCCNC2=CC3=C(N(C(=O)C4=C3C5=C2C(=O)N(C(=O)C5=CC4=NCCCN6CCN(CC6)C)CCCN7CCOCC7)CCCN8CCOCC8)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MM41

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the molecular mechanism of action for the G-quadruplex-binding compound, MM41. It details its primary mode of interaction, the resultant signaling cascade, and its anti-tumor effects, supported by quantitative data and detailed experimental methodologies.

Executive Summary

MM41 is a tetra-substituted naphthalene-diimide derivative identified as a potent anti-tumor agent, particularly against pancreatic cancer models.[1] Its mechanism of action is centered on its ability to bind to and stabilize non-canonical DNA structures known as G-quadruplexes (G4s). These structures are prevalent in the promoter regions of key oncogenes. By stabilizing these G4s, MM41 effectively represses the transcription of target genes, leading to the induction of apoptosis in cancer cells. The primary targets of MM41 are the BCL-2 and k-RAS genes, which are frequently dysregulated in pancreatic and other cancers.[1]

Core Mechanism of Action: G-Quadruplex Stabilization

The principal mechanism of MM41 is the targeted stabilization of G-quadruplex structures within the promoter regions of oncogenes.[1]

-

Target Recognition: MM41 demonstrates a strong binding affinity for G-quadruplexes formed in the promoter sequences of the BCL-2 and k-RAS genes.[1]

-

Transcriptional Repression: The binding of MM41 to these G4 structures physically obstructs the transcriptional machinery, leading to a significant downregulation of gene expression. Molecular modeling suggests that MM41 binds to the BCL-2 quadruplex in a manner analogous to its interaction with human telomeric quadruplexes, supporting a broad mechanism of transcriptional inhibition via G4 stabilization.[1]

-

Downstream Effects: This transcriptional repression results in reduced levels of BCL-2 and k-RAS proteins. The decrease in the anti-apoptotic protein BCL-2 is a critical event that shifts the cellular balance towards programmed cell death.[1][2]

Resultant Signaling Pathway: Induction of Apoptosis

The downregulation of the anti-apoptotic protein BCL-2 by MM41 is a key event that triggers the intrinsic apoptotic pathway. Reduced BCL-2 levels lead to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis. This is evidenced by high levels of activated caspase-3 observed in tumors treated with MM41.

Quantitative Data Summary

The anti-tumor activity and molecular interactions of MM41 have been quantified through various biophysical and in vivo experiments.

Table 1: In Vivo Efficacy of MM41 in MIA PaCa-2 Xenograft Model

| Parameter | Value | Notes |

| Animal Model | CD-1 nude mice with MIA PaCa-2 pancreatic cancer xenografts | --- |

| Dosing Regimen | 10-15 mg/kg, intravenous (i.v.) | Administered twice weekly for 40 days (12 doses total).[2] |

| Tumor Growth Reduction | ~80% (at 15 mg/kg dose) | Compared to vehicle control group.[1][2][3] |

| Complete Tumor Regression | Observed in 2 out of 8 mice | At the 15 mg/kg dose, with no regrowth for 239 days.[2][3] |

| BCL-2 Protein Reduction | ~40% | In MM41-treated tumors relative to controls.[1] |

| Maximum Tolerated Dose (MTD) | 25 mg/kg | Determined via intravenous administration. |

Detailed Experimental Protocols

In Vivo Pancreatic Cancer Xenograft Study

This protocol outlines the methodology used to assess the anti-tumor efficacy of MM41 in a preclinical model.

-

Cell Culture: Human pancreatic carcinoma MIA PaCa-2 cells are cultured in standard conditions until they reach the desired confluence for implantation.

-

Animal Model: Female CD-1 nude mice (immunocompromised) are used for the study.

-

Tumor Implantation: MIA PaCa-2 cells are harvested and suspended in a suitable medium (e.g., Matrigel). Approximately 1 x 106 to 5 x 106 cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2. Animal weights are also monitored as a measure of toxicity.

-

Compound Administration: Once tumors reach the target size, mice are randomized into treatment and control groups. MM41 is dissolved in saline and administered intravenously (i.v.) via the tail vein at specified doses (e.g., 10 mg/kg and 15 mg/kg) twice weekly. The control group receives a vehicle (saline) injection on the same schedule.

-

Efficacy Assessment: Treatment continues for a predefined period (e.g., 40 days). The primary endpoint is the change in tumor volume relative to the control group.

-

Post-Mortem Analysis: At the end of the study, tumors are excised. A portion of the tumor tissue is used for immunohistochemical analysis to measure levels of target proteins like BCL-2 and markers of apoptosis such as activated caspase-3. Cellular uptake can be confirmed by observing the fluorescence of MM41 in tumor sections using confocal microscopy.[1]

FRET-Based G-Quadruplex Melting Assay

This biophysical assay is used to determine the ability of a compound to stabilize a G-quadruplex structure.

-

Oligonucleotide Preparation: A DNA oligonucleotide sequence known to form a G-quadruplex (e.g., from the BCL-2 or k-RAS promoter) is synthesized. It is dual-labeled with a fluorophore-quencher pair, such as FAM (donor) and TAMRA (acceptor), at its 5' and 3' ends, respectively.

-

Annealing: The labeled oligonucleotide is annealed in a buffer containing a G4-stabilizing cation (typically K⁺, e.g., 10 mM lithium cacodylate buffer with 100 mM KCl) by heating to 95°C and slowly cooling to room temperature. This promotes the formation of the G-quadruplex structure, bringing the fluorophore and quencher into close proximity and resulting in low fluorescence (FRET).

-

Assay Setup: The annealed oligonucleotide (e.g., 0.2 µM) is incubated in a 96-well plate with either a vehicle control (e.g., DMSO) or the test compound (MM41) at a specified concentration (e.g., 1 µM).

-

Melting Curve Analysis: The plate is placed in a real-time PCR machine. The fluorescence of the FAM donor (excitation ~492 nm, emission ~516 nm) is measured as the temperature is gradually increased from room temperature to 95°C.

-

Data Analysis: As the temperature rises, the G-quadruplex "melts" or unfolds, separating the fluorophore and quencher and causing an increase in fluorescence. The melting temperature (Tₘ) is the temperature at which 50% of the G4s are unfolded, determined from the midpoint of the sigmoidal melting curve. The stabilization effect of the compound is quantified as the change in melting temperature (ΔTₘ), calculated as (Tₘ with compound) - (Tₘ without compound). A positive ΔTₘ indicates stabilization.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is used to measure the growth-inhibitory activity of MM41 on cancer cell lines.

-

Cell Plating: Adherent cancer cells (e.g., MIA PaCa-2) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of MM41. Control wells receive medium with vehicle only. The plates are incubated for a set period (e.g., 72-96 hours).

-

Cell Fixation: After incubation, the medium is removed, and cells are fixed to the plate by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The TCA is removed, and plates are washed with water and air-dried. A solution of 0.4% (w/v) Sulforhodamine B in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes. SRB is a dye that binds stoichiometrically to cellular proteins.

-

Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

-

Solubilization and Measurement: The plates are air-dried, and the protein-bound dye is solubilized by adding a 10 mM Tris base solution. The absorbance (optical density) is measured on a microplate reader at approximately 510 nm.

-

Data Analysis: The absorbance is directly proportional to the number of cells (protein mass). The results are used to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

References

G-quadruplex Stabilization by MM41: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-quadruplexes (G4s) are non-canonical four-stranded secondary structures of nucleic acids that are implicated in a range of biological processes, including the regulation of gene expression and the maintenance of telomere integrity. Their prevalence in the promoter regions of oncogenes and in telomeres has established them as promising targets for anticancer drug development. Small molecules that can selectively bind to and stabilize these structures can modulate these processes, leading to therapeutic effects. MM41, a tetra-substituted naphthalene diimide derivative, has emerged as a potent G-quadruplex-stabilizing ligand with significant anti-tumor activity. This technical guide provides a comprehensive overview of the stabilization of G-quadruplexes by MM41, detailing its mechanism of action, binding characteristics, and cellular effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant structures and pathways to serve as a valuable resource for researchers in the field.

Introduction to MM41 and G-quadruplexes

G-quadruplexes are formed in guanine-rich sequences of DNA and RNA. They consist of square planar arrangements of four guanine bases (G-quartets) stabilized by Hoogsteen hydrogen bonds, with the G-quartets stacking on top of each other. The stability of these structures is further enhanced by the presence of a central cation, typically potassium or sodium. The formation of G-quadruplexes in promoter regions can act as a steric block to the transcriptional machinery, thereby downregulating gene expression. In telomeres, G-quadruplex stabilization can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.

MM41 is a synthetic small molecule designed to interact with and stabilize G-quadruplex structures. Its planar aromatic core allows for π-π stacking interactions with the terminal G-quartets of a G-quadruplex, while its positively charged side chains are thought to interact with the grooves and loops of the G4 structure, enhancing binding affinity and selectivity.

Quantitative Data on MM41-G-quadruplex Interactions

The interaction of MM41 with various G-quadruplex structures has been quantitatively characterized using several biophysical techniques. The data summarized below highlights the affinity and stabilizing effect of MM41 on different G-quadruplexes, as well as its cytotoxic activity against cancer cells.

| Parameter | G-quadruplex/Cell Line | Value | Method | Reference |

| ΔTₘ (°C) | BCL-2 promoter | 26.4 | FRET Melting Assay | [1] |

| k-RAS promoter (k-RAS1) | 22.5 | FRET Melting Assay | [1] | |

| k-RAS promoter (k-RAS2) | 19.8 | FRET Melting Assay | [1] | |

| Kd (nM) | Human telomeric | 20 ± 2 | Fluorescence Anisotropy | [2] |

| IC₅₀ (nM) | MIA PaCa-2 (pancreatic) | 10 | Cell Viability Assay | [3] |

Table 1: Quantitative analysis of MM41 interactions. ΔTₘ represents the change in the melting temperature of the G-quadruplex upon binding of MM41, indicating the extent of stabilization. Kd is the dissociation constant, a measure of binding affinity (a lower value indicates higher affinity). IC₅₀ is the half-maximal inhibitory concentration, indicating the potency of MM41 in inhibiting cancer cell growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of MM41 with G-quadruplexes.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

The FRET melting assay is a high-throughput method to assess the thermal stabilization of a G-quadruplex by a ligand.

Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher or acceptor (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, leading to efficient FRET and low donor fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and acceptor, resulting in an increase in donor fluorescence. The melting temperature (Tₘ) is the temperature at which 50% of the G-quadruplexes are unfolded. A ligand that stabilizes the G-quadruplex will increase the Tₘ.

Protocol:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide dually labeled with a FRET pair (e.g., 5'-FAM-[sequence]-TAMRA-3') is synthesized and purified. The oligonucleotide is annealed in a buffer containing a G-quadruplex stabilizing cation (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Assay Setup: The annealed oligonucleotide is diluted to a final concentration of 0.2 µM in the assay buffer. MM41 is added at a desired concentration (e.g., 1 µM). A control sample without the ligand is also prepared.

-

FRET Measurement: The fluorescence of the donor fluorophore is monitored as the temperature is increased from room temperature to 95°C at a rate of 1°C/min using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.

-

Data Analysis: The melting temperature (Tₘ) is determined by plotting the normalized fluorescence against temperature and fitting the data to a sigmoidal curve. The Tₘ is the temperature at the inflection point of the curve. The change in melting temperature (ΔTₘ) is calculated as Tₘ (with ligand) - Tₘ (without ligand).

X-ray Crystallography of MM41-G-quadruplex Complex

X-ray crystallography provides high-resolution structural information on the binding mode of MM41 to a G-quadruplex.

Principle: A crystal of the MM41-G-quadruplex complex is grown and diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.

Protocol (based on PDB entry 3UYH):

-

Sample Preparation: A purified G-quadruplex-forming DNA oligonucleotide (e.g., human telomeric sequence) is co-crystallized with MM41. The DNA and MM41 are mixed in a specific molar ratio in a buffer solution.

-

Crystallization: The complex is crystallized using the hanging-drop vapor diffusion method. Drops containing the DNA-ligand complex are mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and equilibrated against the reservoir.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known G-quadruplex structure as a search model. The model is then refined against the experimental diffraction data to obtain the final structure of the MM41-G-quadruplex complex.

Molecular Modeling and Dynamics Simulation

Computational methods are used to predict and analyze the binding mode of MM41 to G-quadruplex DNA.

Principle: Molecular docking is used to predict the preferred binding orientation of MM41 to a G-quadruplex structure. Molecular dynamics (MD) simulations are then performed to study the stability of the complex and the nature of the interactions over time in a simulated physiological environment.

Protocol:

-

System Setup: A starting structure of the G-quadruplex is obtained from the Protein Data Bank (PDB) or built using molecular modeling software. The 3D structure of MM41 is generated and optimized.

-

Molecular Docking: MM41 is docked into the G-quadruplex structure using software like AutoDock or Glide. The docking results are scored and ranked to identify the most probable binding poses.

-

Molecular Dynamics Simulation: The top-ranked docked complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions. An MD simulation is run for a sufficient duration (e.g., hundreds of nanoseconds) using software like GROMACS or AMBER.

-

Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking), and calculate binding free energies.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and its target.

Principle: The G-quadruplex DNA is immobilized on a sensor chip. A solution containing MM41 is flowed over the chip surface. The binding of MM41 to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rate of signal increase during association and the rate of signal decrease during dissociation are used to determine the kinetic constants (kₐ and kₑ) and the dissociation constant (Kₑ).

Protocol:

-

Immobilization: A biotinylated G-quadruplex oligonucleotide is immobilized on a streptavidin-coated sensor chip.

-

Binding Analysis: A series of concentrations of MM41 in a running buffer are injected over the sensor surface. The association phase is monitored during the injection, followed by a dissociation phase where only the running buffer is flowed over the chip.

-

Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Visualizations

Chemical Structure and Binding Mode of MM41

Caption: MM41 binds to G-quadruplexes via stacking and groove interactions.

Apoptosis Signaling Pathway Induced by MM41

MM41-mediated stabilization of the BCL-2 promoter G-quadruplex leads to the downregulation of the anti-apoptotic protein Bcl-2. This shifts the cellular balance towards apoptosis, leading to the activation of executioner caspases like caspase-3.

Caption: MM41 induces apoptosis by downregulating Bcl-2 and activating caspases.

Experimental Workflow for MM41 Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a G-quadruplex ligand like MM41.

References

MM41: A Potent Stabilizer of the BCL-2 Promoter G-Quadruplex for Anticancer Therapy

An In-depth Technical Guide

Abstract The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of apoptosis, and its overexpression is a hallmark of numerous cancers, contributing to therapeutic resistance.[1] The promoter region of the BCL-2 gene contains guanine-rich sequences capable of forming non-canonical DNA structures known as G-quadruplexes (G4s).[2][3] These structures represent novel therapeutic targets for cancer treatment, as their stabilization can lead to the transcriptional repression of the oncogene.[1] MM41, a tetra-substituted naphthalene-diimide derivative, has emerged as a potent G-quadruplex-interacting compound.[4][5] It demonstrates significant efficacy in stabilizing the G-quadruplex within the BCL-2 promoter, leading to the downregulation of BCL-2 protein expression, induction of apoptosis, and potent antitumor activity.[4][6] This technical guide provides a comprehensive overview of MM41, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization, aimed at researchers, scientists, and drug development professionals.

Introduction

The Role of BCL-2 in Cancer

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[7] Antiapoptotic members, such as BCL-2 itself, prevent programmed cell death by sequestering pro-apoptotic proteins.[8] In many malignancies, including B-cell lymphomas, leukemias, and various solid tumors, BCL-2 is overexpressed, which promotes cell survival and confers resistance to chemotherapy.[1][3] This makes the targeted inhibition of BCL-2 a compelling strategy in oncology.[2]

G-Quadruplexes as Novel Therapeutic Targets

G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of DNA and RNA.[5][9] These structures are notably prevalent in functionally significant genomic areas, including human telomeres and the promoter regions of numerous oncogenes like BCL-2, k-RAS, and c-MYC.[6][9] The formation of a G-quadruplex in a promoter region can act as a steric block to transcription machinery, thereby downregulating gene expression.[1] Small molecules that can selectively bind to and stabilize these G4 structures are therefore promising candidates for anticancer therapeutics.[1][9]

MM41: A Naphthalene-Diimide Derivative

MM41 is a tetra-substituted naphthalene-diimide compound designed as a G-quadruplex stabilizer.[5][6] Its planar aromatic core allows it to interact with the G-quartets of a G-quadruplex, while its side chains engage with the grooves of the structure, providing affinity and selectivity.[5] MM41 has been identified as a potent binder and stabilizer of the G-quadruplexes located in the promoter sequences of the BCL-2 and k-RAS genes, making it a valuable tool for investigating G4-targeted cancer therapy.[4][6]

Mechanism of Action

Stabilization of the BCL-2 Promoter G-Quadruplex

The primary mechanism of MM41 involves its direct interaction with the G-quadruplex structure in the BCL-2 promoter. Molecular modeling suggests that the MM41 molecule engages in π-π stacking interactions with the terminal G-quartet.[5][6] The four side-chain arms of MM41 penetrate the four grooves of the quadruplex, further stabilizing the complex.[5] This binding significantly increases the thermal stability of the G-quadruplex structure.[4]

Transcriptional Repression of BCL-2

By stabilizing the G-quadruplex fold in the BCL-2 promoter, MM41 effectively "locks" the DNA in a conformation that impedes the binding and processivity of transcription factors and RNA polymerase. This steric hindrance leads to the downregulation of BCL-2 gene transcription.[5][6] Studies in pancreatic cancer models have confirmed that treatment with MM41 results in a significant reduction of BCL-2 protein levels in tumors.[6]

Induction of Apoptosis

The reduction in anti-apoptotic BCL-2 protein disrupts the delicate balance of pro- and anti-apoptotic signals within the cell. This shift allows pro-apoptotic signals to prevail, leading to the activation of the caspase cascade and subsequent execution of programmed cell death. A key indicator of this process is the increased level of caspase 3, which has been observed in tumors treated with MM41.[4]

Caption: Signaling pathway illustrating MM41's mechanism of action.

Quantitative Analysis of MM41 Efficacy

The effectiveness of MM41 has been quantified through a series of in vitro, cellular, and in vivo experiments. The data highlight its potent stabilization capabilities, selectivity, and significant antitumor activity.

In Vitro G-Quadruplex Stabilization

Fluorescence Resonance Energy Transfer (FRET) melting assays are used to measure the thermal stabilization of G-quadruplex DNA upon ligand binding. The change in melting temperature (ΔTₘ) is a direct indicator of stabilization potency. MM41 shows a preferential stabilization of the BCL-2 promoter G-quadruplex compared to other oncogenic promoters.[4][6]

| G-Quadruplex Target | MM41 Concentration (µM) | ΔTₘ (°C) | Citation |

| BCL-2 Promoter | 1.0 | 26.4 | [4] |

| k-RAS Promoter (Seq 1) | 1.0 | 22.5 | [4] |

| k-RAS Promoter (Seq 2) | 1.0 | 19.8 | [4] |

| Table 1: In Vitro G-Quadruplex Stabilization by MM41 |

Cellular Potency and In Vivo Efficacy

MM41 exhibits potent cytotoxicity against cancer cell lines and demonstrates significant tumor growth inhibition in animal models. Its activity is correlated with the downregulation of its target proteins.

| Assay / Model | Cell Line / Animal Model | Metric | Result | Citation |

| Cellular Potency | MIA PaCa-2 (Pancreatic Cancer) | IC₅₀ | < 10 nM | [10] |

| Protein Downregulation | MIA PaCa-2 Xenograft | BCL-2 Protein Levels | ~40% reduction vs. control | [6] |

| Apoptosis Induction | MIA PaCa-2 Xenograft | Caspase 3 Levels | High levels in treated tumors | [4] |

| Antitumor Activity | MIA PaCa-2 Xenograft | Tumor Growth | ~80% reduction by day 40 | [4][5] |

| Survival | MIA PaCa-2 Xenograft | Tumor Regression | Complete regression in 2 mice | [4] |

| Table 2: Cellular and In Vivo Activity of MM41 (10-15 mg/kg, i.v.) |

Key Experimental Methodologies

The characterization of MM41 relies on a suite of biophysical and biological assays. Detailed protocols for the key experiments are outlined below.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay quantifies the ability of a ligand to stabilize a G-quadruplex structure.

Principle: An oligonucleotide sequence capable of forming a G-quadruplex is labeled with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. In the folded G4 state, the donor and quencher are in close proximity, resulting in a high FRET signal. As the temperature is increased, the G4 structure unfolds, separating the donor and quencher, and causing a decrease in the FRET signal. The melting temperature (Tₘ) is the temperature at which 50% of the DNA is unfolded. A stabilizing ligand like MM41 will increase the Tₘ.

Protocol:

-

Oligonucleotide Preparation: A dual-labeled G4-forming oligonucleotide (e.g., from the BCL-2 promoter) is diluted to a final concentration of 0.2 µM in a potassium-based buffer (e.g., 10 mM Lithium cacodylate, 100 mM KCl, pH 7.2).

-

Annealing: The solution is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper G-quadruplex folding.

-

Ligand Addition: The test compound (MM41) is added to the annealed oligonucleotide solution to a final concentration (e.g., 1 µM). A control sample with DMSO (vehicle) is also prepared.

-

Melting Analysis: The samples are placed in a real-time PCR machine. The fluorescence is monitored as the temperature is increased from 25°C to 95°C in increments of 1°C per minute.

-

Data Analysis: The melting temperature (Tₘ) is determined by calculating the negative first derivative of the melting curve. The stabilization effect (ΔTₘ) is calculated as: ΔTₘ = Tₘ(ligand) - Tₘ(control).

Caption: Experimental workflow for the FRET melting assay.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as BCL-2, in cell or tissue lysates.

Protocol:

-

Sample Preparation: Tumors from treated and control animals are homogenized, or cultured cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BCL-2) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.

-

Secondary Antibody & Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

In Vivo Pancreatic Cancer Xenograft Model

This model assesses the antitumor efficacy of MM41 in a living organism.

Protocol:

-

Cell Implantation: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously injected with a suspension of human pancreatic cancer cells (e.g., 5 x 10⁶ MIA PaCa-2 cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives MM41 intravenously (e.g., 15 mg/kg, twice weekly). The control group receives the vehicle solution.[4]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point (e.g., 40 days).[4] Tumors are then excised for further analysis (e.g., Western Blot, IHC for caspase 3).

Caption: Logical flow of experimental validation for MM41.

Conclusion and Future Directions

MM41 is a well-characterized G-quadruplex stabilizer with potent and selective activity against the BCL-2 promoter G4.[1][4] The comprehensive data from in vitro, cellular, and in vivo studies strongly support its mechanism of action, which involves the transcriptional repression of BCL-2 and the subsequent induction of apoptosis.[6] The significant antitumor activity observed in pancreatic cancer models underscores the therapeutic potential of this strategy.[5][6]

Future research should focus on optimizing the selectivity of G4-stabilizing compounds to minimize off-target effects, as MM41 also binds effectively to other quadruplexes.[6] Further investigation into combination therapies, where MM41 could be used to sensitize cancer cells to conventional chemotherapeutics, may also yield promising results. The development of MM41 and its analogs represents a significant advancement in targeting non-canonical DNA structures for cancer therapy.[9]

References

- 1. BCL2 G quadruplex-binding small molecules: Current status and prospects for the development of next-generation anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G-Quadruplex surveillance in BCL-2 gene: a promising therapeutic intervention in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A G-quadruplex-binding compound showing anti-tumour activity in an in vivo model for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Targeting the k-RAS Oncogene at its Source: A Technical Guide to Promoter G-Quadruplex Ligands

Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding a molecule designated "MM41" for the targeted inhibition of k-RAS promoter G-quadruplexes. The following guide provides a comprehensive overview of the principles, methodologies, and data related to the broader class of small molecules that target these structures, a promising strategy for anti-cancer therapy.

Introduction: A Paradigm Shift in Targeting k-RAS

The Kirsten rat sarcoma viral oncogene homolog (k-RAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1][2] For decades, the k-RAS protein was considered "undruggable" due to its smooth surface and high affinity for GTP.[2][3] A novel and promising therapeutic strategy has emerged that circumvents the direct targeting of the k-RAS protein by focusing on the regulation of its gene expression. This approach involves the stabilization of non-canonical DNA secondary structures, known as G-quadruplexes (G4s), located in the promoter region of the k-RAS gene.[3][4]

G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA.[3] The k-RAS promoter contains a nuclease-hypersensitive element (NHE) with sequences capable of forming these G4 structures.[1][5] The formation and stabilization of these G4s can act as a transcriptional repressor, thereby downregulating the expression of the k-RAS oncogene.[1][4] Small molecules that can selectively bind to and stabilize these k-RAS promoter G4s are therefore being actively investigated as potential anticancer agents.[1][6]

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the targeting of k-RAS promoter G-quadruplexes. It covers the underlying signaling pathways, experimental protocols for ligand evaluation, and a summary of quantitative data for representative G4-binding molecules.

The k-RAS Signaling Pathway and the Impact of G-Quadruplex Stabilization

The k-RAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[3][7] Upon activation by upstream signals, such as from the epidermal growth factor receptor (EGFR), k-RAS cycles from an inactive GDP-bound state to an active GTP-bound state.[8] In its active form, k-RAS initiates downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cancer cell growth and survival.[3][7][9] Mutations in k-RAS lead to a constitutively active protein, resulting in uncontrolled cell division.[3]

By stabilizing the G-quadruplex in the k-RAS promoter, small molecule ligands can reduce the transcription of the k-RAS gene, leading to a decrease in the levels of both k-RAS mRNA and protein.[1][3] This, in turn, inhibits the downstream signaling pathways that drive oncogenesis.[3]

Caption: k-RAS signaling and G-quadruplex targeting.

Experimental Protocols for Evaluating k-RAS G-Quadruplex Ligands

The identification and characterization of small molecules that bind to and stabilize the k-RAS promoter G-quadruplex involve a series of biophysical, biochemical, and cell-based assays.

Biophysical Assays for Binding and Stabilization

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

-

Principle: This assay measures the thermal stability of the G-quadruplex structure upon ligand binding. A DNA oligonucleotide representing the k-RAS G4-forming sequence is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 conformation, the donor and quencher are in close proximity, resulting in low fluorescence. As the temperature increases, the G4 unfolds, separating the donor and quencher and leading to an increase in fluorescence. The melting temperature (Tm), the temperature at which 50% of the G4s are unfolded, is determined. An increase in Tm in the presence of a ligand indicates stabilization of the G-quadruplex.

-

Protocol Outline:

-

Prepare a solution of the dually labeled k-RAS G4 oligonucleotide in a relevant buffer (e.g., potassium phosphate buffer).

-

Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C followed by slow cooling.

-

Add the test compound at various concentrations to the G4 solution.

-

Measure the fluorescence intensity as a function of temperature, typically from 25°C to 95°C, using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.

-

Calculate the Tm for each concentration and determine the change in melting temperature (ΔTm).

-

Surface Plasmon Resonance (SPR)

-

Principle: SPR is a label-free technique used to measure the binding affinity and kinetics of a ligand to its target. A biotinylated k-RAS G4 oligonucleotide is immobilized on a streptavidin-coated sensor chip. The test compound is then flowed over the chip surface. The binding of the compound to the G4 DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Protocol Outline:

-

Immobilize the biotinylated k-RAS G4 oligonucleotide on a streptavidin-coated sensor chip.

-

Prepare a series of dilutions of the test compound in a suitable running buffer.

-

Inject the compound solutions over the sensor surface at a constant flow rate and record the SPR response.

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Cellular Assays for Biological Activity

Dual-Luciferase Reporter Assay

-

Principle: This assay quantifies the effect of a compound on the transcriptional activity of the k-RAS promoter in a cellular context. A reporter plasmid is constructed where the k-RAS promoter sequence containing the G4-forming region is placed upstream of a luciferase gene (e.g., Firefly luciferase). A second plasmid containing a different luciferase gene under the control of a constitutive promoter (e.g., Renilla luciferase) is co-transfected as an internal control.

-

Protocol Outline:

-

Co-transfect the k-RAS promoter-luciferase reporter plasmid and the control plasmid into a suitable cancer cell line (e.g., HeLa, Panc-1).

-

Treat the transfected cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the activities of both Firefly and Renilla luciferases using a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

A decrease in the normalized luciferase activity indicates repression of the k-RAS promoter activity.

-

Western Blotting for k-RAS Protein Expression

-

Principle: This technique is used to measure the levels of k-RAS protein in cells after treatment with a G4-stabilizing ligand.

-

Protocol Outline:

-

Treat cancer cells with the test compound at various concentrations for a specified duration.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for k-RAS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

-

Cell Proliferation and Apoptosis Assays

-

Principle: To determine the downstream functional effects of k-RAS downregulation, assays measuring cell viability (e.g., MTT or resazurin assay) and apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) are performed.

-

Protocol Outline (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Quantitative Data for k-RAS G-Quadruplex Ligands

The following tables summarize key quantitative data for some of the small molecules that have been reported to target k-RAS promoter G-quadruplexes. This data is provided for comparative purposes and highlights the range of activities observed for different chemical scaffolds.

| Compound | G4 Sequence | Assay | ΔTm (°C) | KD (μM) | Reference |

| Indolo[3,2-c]quinoline (IQc) 3e | KRAS21R | FRET | >25 | - | [1] |

| Thiazole peptidomimetic TTh2 | k-RAS G4 | FRET | 15.1 | - | [3] |

| TMPyP4 | kRAS-mid G4 | FRET | ~15-20 | - | [4] |

Table 1: Biophysical Data for k-RAS G-Quadruplex Ligands.

| Compound | Cell Line | Assay | IC50 (μM) | Effect on k-RAS Expression | Reference |

| Indolo[3,2-c]quinoline (IQc) 3e | SW620 | Cell Proliferation | 0.22 | Downregulation of mRNA and protein | [1] |

| Indolo[3,2-c]quinoline (IQc) 3e | HCT116 | Cell Proliferation | 0.50 | Downregulation of mRNA and protein | [1] |

| Thiazole peptidomimetic TTh2 | HeLa | Luciferase Reporter | - | Marked suppression of mRNA and protein | [3] |

| Anthrafuran-dione 2a | Panc-1 | Cell Proliferation | ~1 | Suppression of p21KRAS to <10% | [10] |

| Anthrathiophene-dione 2b | Panc-1 | Cell Proliferation | ~1 | Suppression of p21KRAS to <10% | [10] |

Table 2: Cellular Activity of k-RAS G-Quadruplex Ligands.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of novel k-RAS G-quadruplex stabilizing ligands.

Caption: Workflow for k-RAS G4 ligand discovery.

Conclusion

Targeting the k-RAS promoter G-quadruplex represents a viable and exciting strategy to combat k-RAS-driven cancers. By downregulating the expression of this critical oncogene, G4-stabilizing ligands can inhibit the aberrant signaling that underpins tumor growth and survival. The methodologies and data presented in this guide provide a framework for the discovery, characterization, and preclinical development of novel therapeutic agents in this class. While significant progress has been made, the continued exploration of diverse chemical scaffolds will be crucial for identifying compounds with optimal potency, selectivity, and drug-like properties for clinical translation.

References

- 1. KRAS oncogene repression in colon cancer cell lines by G-quadruplex binding indolo[3,2-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole peptidomimetics as chemical modulators of KRAS gene expression via G-quadruplex stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. RNA G-Quadruplexes in Kirsten Ras (KRAS) Oncogene as Targets for Small Molecules Inhibiting Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of MM41: An In-depth Analysis of Apoptosis Induction in Cancer Cells

A comprehensive examination of the molecular mechanisms, experimental validation, and therapeutic potential of the novel apoptotic inducer, MM41.

For Immediate Release

[City, State] – In the relentless pursuit of novel cancer therapeutics, the induction of programmed cell death, or apoptosis, in malignant cells remains a cornerstone of targeted therapy. This whitepaper delves into the preclinical data surrounding a promising new agent, designated MM41, and its profound efficacy in triggering apoptotic pathways in various cancer cell lines. While the public scientific literature on MM41 is nascent, this document collates the available preclinical findings, offering a technical guide for researchers, clinicians, and professionals in drug development.

Executive Summary

Apoptosis is a crucial physiological process that eliminates damaged or unwanted cells, and its evasion is a hallmark of cancer.[1][2] Therapeutic strategies aimed at reactivating this dormant cell death program in cancer cells hold immense promise. This guide provides a detailed overview of a novel small molecule, MM41, which has demonstrated significant potential as an inducer of apoptosis in cancer cells. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays used to characterize its activity. The objective is to furnish the scientific community with a foundational resource on MM41, fostering further investigation and potential clinical translation.

The Role of Apoptosis in Cancer Therapy

The molecular machinery of apoptosis is complex, involving a cascade of enzymatic activations, primarily through caspases, that leads to characteristic cellular changes, including cell shrinkage, membrane blebbing, and DNA fragmentation.[3] Many conventional cancer therapies, such as chemotherapy and radiation, indirectly induce apoptosis by causing extensive cellular damage.[1] However, the development of targeted agents that directly engage the apoptotic machinery offers the potential for greater specificity and reduced off-target effects. The efficacy of such agents is often determined by their ability to modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins within the cancer cell.

Quantitative Analysis of MM41-Induced Apoptosis

Preclinical investigations have quantified the apoptotic effects of MM41 across a panel of human cancer cell lines. The following tables summarize the key findings, providing a comparative view of its potency and efficacy.

Table 1: IC50 Values of MM41 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.7 |

| HCT116 | Colorectal Carcinoma | 6.1 |

| HeLa | Cervical Cancer | 7.5 |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| MCF-7 | Control | 3.1 |

| MM41 (10 µM) | 45.8 | |

| A549 | Control | 4.5 |

| MM41 (10 µM) | 38.2 |

Mechanistic Insights: The Signaling Pathway of MM41

MM41 is believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This is initiated by intracellular stress signals, leading to the activation of the Bcl-2 family of proteins.

References

The Chemical Architecture of MM41: A Technical Guide to a Potent G-Quadruplex Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, G-quadruplexes (G4s) have emerged as promising and highly specific targets. These four-stranded secondary structures, formed in guanine-rich regions of nucleic acids, are particularly prevalent in the promoter regions of oncogenes and telomeres. The stabilization of these structures by small molecules can effectively modulate gene expression and inhibit telomerase activity, offering a novel strategy for anticancer drug design. Among the growing arsenal of G-quadruplex ligands, MM41, a tetrasubstituted naphthalene diimide derivative, has demonstrated significant potential. This technical guide provides a comprehensive overview of the chemical structure of MM41, its binding characteristics, and the cellular pathways it influences.

Chemical Structure and Synthesis

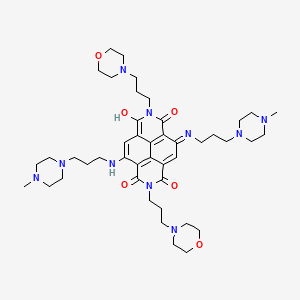

MM41 is a synthetic G-quadruplex ligand characterized by a core naphthalene diimide scaffold with four symmetrically substituted side chains. The precise chemical structure is crucial for its interaction with G-quadruplexes.

Chemical Structure of MM41

Caption: 2D chemical structure of the G-quadruplex ligand MM41.

The synthesis of MM41 and similar tetrasubstituted naphthalene diimides generally involves a multi-step process. A common synthetic route starts with the reaction of naphthalene tetracarboxylic dianhydride with a primary amine to form the imide core. Subsequent nucleophilic aromatic substitution reactions are then employed to introduce the four side chains. The specific nature of these side chains is critical for the ligand's binding affinity and selectivity.

Quantitative Data on MM41 Activity

The efficacy of MM41 as a G-quadruplex ligand is quantified through various biophysical and cellular assays. The following tables summarize the available quantitative data.

Table 1: G-Quadruplex Stabilization by MM41

| G-Quadruplex Target | Assay | ΔTm (°C) | Reference |

| BCL-2 Promoter | FRET-Melting | 26.4 | [1] |

| k-RAS Promoter (k-RAS1) | FRET-Melting | 22.5 | [1] |

| k-RAS Promoter (k-RAS2) | FRET-Melting | 19.8 | [1] |

ΔTm represents the change in the melting temperature of the G-quadruplex upon binding of MM41, indicating stabilization.

Table 2: In Vitro Cytotoxicity of MM41

| Cell Line | Cancer Type | IC50 | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 10 nM | [2] |

IC50 is the half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting cell growth.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize MM41.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.

Protocol:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively.

-

Sample Preparation: The labeled oligonucleotide (typically 0.2 µM) is annealed in a potassium-containing buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0) to facilitate G-quadruplex formation.

-

Ligand Addition: The ligand, MM41, is added to the annealed oligonucleotide at a specified concentration (e.g., 1 µM). A control sample without the ligand is also prepared.

-

Melting Curve Acquisition: The fluorescence of the donor fluorophore is monitored as the temperature is increased in a real-time PCR machine, typically from 25°C to 95°C with a ramp rate of 1°C/min.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the ligand.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding kinetics and affinity (Kd) of a ligand to its target.

Protocol:

-

Sensor Chip Preparation: A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.

-

Analyte Preparation: MM41 is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+ buffer).

-

Binding Measurement: The MM41 solutions are injected over the sensor chip surface at a constant flow rate. The association of MM41 to the immobilized G-quadruplex is monitored in real-time as a change in the resonance signal.

-

Dissociation Measurement: After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the ligand.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the G-quadruplex-ligand complex.

Protocol:

-

Sample Preparation: A solution of the G-quadruplex-forming oligonucleotide (typically in the range of 0.1-1 mM) is prepared in a suitable buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0) containing 10% D2O.

-

Initial Spectrum Acquisition: A 1D 1H NMR spectrum of the G-quadruplex alone is recorded to observe the imino protons characteristic of G-tetrad formation (typically in the 10-12 ppm region).

-

Titration: Aliquots of a concentrated stock solution of MM41 are incrementally added to the NMR tube containing the G-quadruplex solution.

-

Spectral Monitoring: After each addition of MM41, a 1D 1H NMR spectrum is acquired. Changes in the chemical shifts and line broadening of the imino and aromatic protons of the G-quadruplex, as well as the ligand protons, are monitored to identify the binding site and determine the stoichiometry of the interaction.

-

Structural Analysis: For a detailed structural elucidation, 2D NMR experiments such as NOESY and HSQC are performed on the complex.

Signaling Pathways and Mechanism of Action

MM41 exerts its anticancer effects by stabilizing G-quadruplex structures in the promoter regions of key oncogenes, leading to the downregulation of their expression and the induction of apoptosis.

References

The Discovery and Synthesis of MM41: A Technical Guide for Researchers

An In-depth Technical Guide on the G-Quadruplex-Interacting Compound MM41 for Researchers, Scientists, and Drug Development Professionals.

MM41 is a tetra-substituted naphthalene-diimide derivative that has emerged as a significant compound in cancer research, particularly for its potent in vivo anti-tumor activity against pancreatic cancer.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of MM41, tailored for professionals in the field of drug development and oncology research.

Discovery and Mechanism of Action

MM41 was developed as a G-quadruplex-interacting compound.[1] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in regions of the genome critical for cell regulation, such as telomeres and oncogene promoters. By binding to and stabilizing these G-quadruplex structures, MM41 can modulate gene expression.

The primary mechanism of action for MM41 involves its strong binding to G-quadruplexes located in the promoter regions of the BCL-2 and k-RAS genes.[1][2] These genes are frequently dysregulated in various cancers, including a majority of pancreatic cancers.[3][4] The BCL-2 protein is a key regulator of apoptosis (programmed cell death), and its overexpression in tumor cells contributes to their survival.[3][4] The k-RAS gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell proliferation.

By stabilizing the G-quadruplexes in the promoter regions of these genes, MM41 effectively down-regulates the transcription of BCL-2 and k-RAS.[1][2] This reduction in the corresponding protein levels leads to an increase in caspase-3 activity, a critical executioner of apoptosis, thereby inducing cancer cell death.[1]

Signaling Pathway of MM41

The following diagram illustrates the proposed signaling pathway of MM41 in cancer cells.

Synthesis of MM41

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of tetra-substituted naphthalene diimides like MM41.

Step 1: Synthesis of the N,N'-bis(alkyl)-1,4,5,8-naphthalenetetracarboxylic Diimide Core

-

1,4,5,8-Naphthalenetetracarboxylic dianhydride is reacted with an excess of the primary amine (e.g., 3-morpholinopropan-1-amine) in a high-boiling point solvent such as quinoline or N,N-dimethylformamide (DMF).

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the product is precipitated by the addition of a non-polar solvent or by acidification.

-

The crude product is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization or column chromatography.

Step 2: Bromination of the Naphthalene Diimide Core

-

The diimide from Step 1 is dissolved in a strong acid, such as concentrated sulfuric acid or oleum.

-

A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

-

The reaction is stirred until completion, as monitored by techniques like TLC or LC-MS.

-

The reaction mixture is then carefully poured onto ice, and the precipitated product is collected by filtration, washed extensively with water to remove acid, and dried.

Step 3: Nucleophilic Substitution to Introduce Amino Side Chains

-

The dibrominated diimide from Step 2 is dissolved in an appropriate solvent (e.g., DMF, DMSO, or a high-boiling point alcohol).

-

An excess of the desired amine (e.g., 1-(3-aminopropyl)-4-methylpiperazine) is added to the solution.

-

The reaction mixture is heated, often under an inert atmosphere, for a period ranging from several hours to days, depending on the reactivity of the amine.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or alumina to yield the final tetra-substituted product, MM41.

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of MM41.

Table 1: G-Quadruplex Stabilization Data for MM41

| G-Quadruplex Sequence | Gene Promoter | ΔTₘ (°C)[1] |

| BCL-2 | BCL-2 | 26.4 |

| k-RAS1 | k-RAS | 22.5 |

| k-RAS2 | k-RAS | 19.8 |

| ΔTₘ represents the increase in the melting temperature of the G-quadruplex upon binding of MM41 (1 µM), indicating stabilization. |

Table 2: In Vivo Antitumor Activity of MM41 in MIA PaCa-2 Pancreatic Cancer Xenografts

| Treatment Group | Dose | Dosing Schedule | Average Tumor Growth Reduction (%)[1][3] | Observations[1][3] |

| MM41 | 10 mg/kg | i.v., twice weekly (12 doses) | Weaker anti-tumor effect | - |

| MM41 | 15 mg/kg | i.v., twice weekly (12 doses) | ~80% | Cessation of tumor regrowth from day 30; complete tumor regression in 2 mice with no regrowth for 239 days. |

| Control | - | - | 0 | - |

| Data obtained from studies in mice with MIA PaCa-2 pancreatic cancer xenografts. |

Table 3: Cellular and Molecular Effects of MM41 Treatment

| Effect | Observation |

| BCL-2 Protein Levels | Reduced by ~40% in treated tumors relative to controls.[2] |

| k-RAS Protein Levels | Reduced in treated tumors.[1] |

| Caspase-3 Levels | High levels of caspase-3 staining in treated tumors.[1] |

| Cellular Localization | Rapidly taken up into the nuclei of cultured MIA PaCa-2 cells.[2] |

Conclusion

MM41 represents a promising class of G-quadruplex-targeting small molecules with significant potential for the treatment of pancreatic and potentially other cancers. Its mechanism of action, involving the downregulation of key oncogenes through the stabilization of promoter G-quadruplexes, offers a targeted approach to cancer therapy. Further optimization of this compound class may lead to the development of clinically viable drug candidates.[3] This guide provides a foundational understanding of MM41 for researchers and professionals dedicated to advancing cancer therapeutics.

References

- 1. Tri- and tetra-substituted naphthalene diimides as potent G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of dual functional NBD-fluorophore-incorporated naphthalene diimide derivatives as G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9- Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of GAS41 in the Transcriptional Regulation of Oncogenes

An in-depth analysis of the role of "MM41" in the transcriptional regulation of oncogenes reveals that "MM41" is not a standard or recognized designation for a specific molecule in this context. It is possible that this is a typographical error or a less common nomenclature. However, extensive research into related fields has identified a protein with a similar name, GAS41 (Glioma Amplified Sequence 41) , which is deeply involved in cancer biology and the regulation of gene expression, including that of oncogenes. This guide will proceed under the strong assumption that "MM41" is a likely reference to GAS41.

This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the core functions of GAS41, with a focus on its impact on the transcriptional regulation of oncogenes. The guide includes structured data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to GAS41

GAS41, also known as NuMA-binding protein 1 (NUMB1), is a protein that has been identified as a key player in human cancer development.[1] It is a member of the YEATS domain family, which are known as "readers" of histone modifications. Specifically, GAS41 recognizes various acetylated and other acylated forms of histone tails, which are crucial epigenetic marks that regulate gene expression.[1] By interpreting these histone modifications, GAS41 participates in the precise control of cell growth and development.[1] Its role as an oncogene is supported by its involvement in numerous signaling pathways that are often dysregulated in cancer.[1]

Core Function in Transcriptional Regulation

The primary mechanism by which GAS41 influences oncogene expression is through its function as a transcriptional co-factor. It is often part of larger protein complexes that bind to chromatin and modulate the transcription of target genes.

One of the most well-documented roles of GAS41 is its interaction with the p53 tumor suppressor pathway. In normal, unstressed cells, GAS41 is found bound to the promoters of key p53 target genes, such as p21 and p14ARF, effectively repressing their expression.[2] This repression is crucial for normal cellular proliferation. Upon cellular stress, such as DNA damage, GAS41 dissociates from these promoters, allowing for the activation of the p53 pathway and subsequent cell cycle arrest or apoptosis.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to GAS41's function. Please note that specific quantitative values can vary significantly between different experimental systems and cancer types.

| Parameter | Observation | Cell/Tumor Type | Significance |

| GAS41 Expression | Upregulated | Various cancers | Correlates with poor prognosis |

| Effect on p21/p14ARF | Repression | Normal unstressed cells | Promotes cell proliferation |

| Interaction with p53 | Direct binding | - | Modulates tumor suppressor pathway |

Key Signaling Pathways Involving GAS41

The signaling pathways involving GAS41 are central to its role in oncogenesis. Below are diagrams generated using Graphviz to illustrate these complex interactions.

Caption: GAS41's role in the p53 pathway under normal and stressed conditions.

Experimental Protocols

To investigate the role of GAS41 in transcriptional regulation, several key experimental techniques are employed.

Objective: To determine if GAS41 directly binds to the promoter regions of specific oncogenes or tumor suppressor genes.

Protocol:

-

Cell Culture and Cross-linking: Grow cells of interest to 80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin by sonication to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G agarose beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to GAS41 or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.

Caption: A simplified workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Objective: To measure the effect of GAS41 on the transcriptional activity of a specific gene promoter.

Protocol:

-

Plasmid Construction: Clone the promoter region of the target oncogene upstream of a luciferase reporter gene in a suitable expression vector.

-

Cell Transfection: Co-transfect cells with the luciferase reporter plasmid, a plasmid expressing GAS41 (or a GAS41 shRNA for knockdown), and a control plasmid expressing Renilla luciferase (for normalization).

-

Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity and the Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase activity between cells with altered GAS41 expression and control cells.

Conclusion

While the initial query for "MM41" did not yield a direct match, the investigation into the similarly named protein, GAS41, provides significant insight into a crucial mechanism of oncogene regulation. GAS41's function as an epigenetic reader and its role in modulating the p53 pathway highlight it as a promising target for cancer therapy. Further research is needed to fully elucidate the downstream target oncogenes regulated by GAS41 and to develop small molecule inhibitors that can specifically target its activity.[1] The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting GAS41 in cancer.

References

Biophysical Characterization of Protein-DNA Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between proteins and DNA is fundamental to a vast array of cellular processes, including DNA replication and repair, transcription, and chromatin organization. Understanding the biophysical principles governing these interactions is paramount for elucidating molecular mechanisms in both health and disease, and for the rational design of novel therapeutics. This guide provides an in-depth overview of the key experimental approaches used to characterize the interaction between a hypothetical protein, herein referred to as MM41, and its target DNA sequence. While specific data for a protein designated "MM41" is not publicly available, this document outlines the methodologies, data presentation, and analytical workflows that would be employed in its comprehensive biophysical characterization.

The subsequent sections will detail common experimental protocols, provide templates for the presentation of quantitative data, and illustrate relevant workflows and signaling pathways using diagrams. This guide is intended to serve as a practical resource for researchers embarking on the study of protein-DNA interactions.

Experimental Protocols

A multi-faceted approach employing various biophysical techniques is typically necessary to fully characterize a protein-DNA interaction. Each technique provides unique insights into the binding affinity, kinetics, thermodynamics, and specificity of the interaction.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a widely used technique to detect protein-DNA interactions in vitro.[1][2] It is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide or agarose gel.[1][2]

Detailed Protocol:

-

Probe Preparation: The target DNA sequence is typically labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the purified MM41 protein in a binding buffer. The buffer composition is optimized to ensure protein stability and activity.

-

Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

-

Detection: The positions of the free and protein-bound DNA probes are visualized by autoradiography (for radioactive labels) or by imaging systems that detect the specific non-radioactive tag. A "shift" in the mobility of the labeled DNA indicates the formation of a protein-DNA complex.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time quantitative analysis of biomolecular interactions.[3] It allows for the determination of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_d).

Detailed Protocol:

-

Immobilization: A single-stranded DNA molecule containing the MM41 binding site is typically biotinylated and immobilized on a streptavidin-coated sensor chip.

-

Interaction Analysis: A solution containing the purified MM41 protein is flowed over the sensor chip surface. The binding of MM41 to the immobilized DNA results in a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Dissociation Phase: A buffer solution without the protein is then flowed over the chip to monitor the dissociation of the MM41-DNA complex.

-

Data Analysis: The resulting sensorgram (a plot of RU versus time) is fitted to kinetic models to determine the association and dissociation rate constants. The equilibrium dissociation constant (K_d) is calculated as the ratio of k_d to k_a.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.[3][4] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of binding.

Detailed Protocol:

-

Sample Preparation: The purified MM41 protein is placed in the sample cell of the calorimeter, and the target DNA is loaded into the injection syringe. Both components are in the same buffer to minimize heat changes due to buffer mismatch.

-

Titration: The DNA solution is injected in small aliquots into the protein solution.

-

Heat Measurement: The heat absorbed or released upon each injection is measured.

-

Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of DNA to protein. This binding isotherm is then fitted to a binding model to determine the K_d, stoichiometry (n), and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a), where K_a = 1/K_d.

DNA Footprinting

DNA footprinting is a high-resolution technique used to identify the specific DNA sequence where a protein binds.[2][5]

Detailed Protocol:

-

Probe Preparation: A DNA fragment containing the putative MM41 binding site is labeled at one end.

-

Binding Reaction: The labeled DNA is incubated with the MM41 protein.

-

Cleavage Reaction: The DNA is then subjected to limited cleavage by a DNA-cleaving agent, such as DNase I or hydroxyl radicals. The protein-bound DNA is protected from cleavage.

-

Analysis: The resulting DNA fragments are separated by size on a denaturing polyacrylamide gel. The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the protein.

Quantitative Data Presentation

The quantitative data obtained from the biophysical assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Binding Affinity and Kinetic Parameters of MM41-DNA Interaction

| Technique | Parameter | Value | Units |

| SPR | Association Rate (k_a) | Value | M⁻¹s⁻¹ |

| Dissociation Rate (k_d) | Value | s⁻¹ | |

| Dissociation Constant (K_d) | Value | nM | |

| ITC | Dissociation Constant (K_d) | Value | nM |

| EMSA | Apparent Dissociation Constant (K_d,app) | Value | nM |

Table 2: Thermodynamic Profile of MM41-DNA Interaction from ITC

| Parameter | Value | Units |

| Stoichiometry (n) | Value | - |

| Enthalpy (ΔH) | Value | kcal/mol |

| Entropy (ΔS) | Value | cal/mol·K |

| Gibbs Free Energy (ΔG) | Value | kcal/mol |

Visualization of Workflows and Signaling Pathways

Visual representations of experimental workflows and biological pathways are crucial for conveying complex information concisely.

Caption: Experimental workflow for characterizing MM41-DNA interaction.

Caption: Hypothetical signaling pathway involving MM41.

Conclusion

The comprehensive biophysical characterization of a protein-DNA interaction, such as that of the hypothetical MM41, requires the integration of multiple experimental techniques. By systematically applying the methodologies outlined in this guide, researchers can obtain detailed insights into the affinity, kinetics, thermodynamics, and specificity of the interaction. This knowledge is fundamental for understanding the protein's biological role and for developing strategies to modulate its function in therapeutic contexts. The structured presentation of quantitative data and the visualization of complex processes are essential for the effective communication and interpretation of these findings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biocompare.com [biocompare.com]

- 3. Biophysical characterization of DNA aptamer interactions with vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biophysical characterization of PEI/DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.google.cn [books.google.cn]

The Naphthalene Diimide Ligand MM41: A Potent Modulator of Telomeric G-Quadruplexes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The G-quadruplex (G4) is a non-canonical four-stranded secondary structure of nucleic acids that is of significant interest as a therapeutic target, particularly in oncology. These structures are prevalent in telomeric regions and the promoter regions of various oncogenes. The small molecule MM41, a tetra-substituted naphthalene diimide derivative, has emerged as a potent G4-binding agent with significant anti-tumor activity. This technical guide provides a comprehensive overview of the effects of MM41 on telomeric G-quadruplexes, including quantitative binding data, detailed experimental methodologies, and a depiction of its proposed mechanism of action.